molecular formula C8H3Br2FO2 B12845744 2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one

2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one

Cat. No.: B12845744
M. Wt: 309.91 g/mol
InChI Key: XOEOIXKWUHXCNQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one is a halogenated derivative of benzo[b]furan-3(2H)-one, a five-membered heterocyclic compound featuring a fused benzene and furanone ring. This compound is characterized by bromine substituents at the 2- and 6-positions and a fluorine atom at the 5-position. Its molecular formula is C₈H₃Br₂FO₂, with a molecular weight of 310.92 g/mol.

Properties

Molecular Formula

C8H3Br2FO2

Molecular Weight

309.91 g/mol

IUPAC Name

2,6-dibromo-5-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H3Br2FO2/c9-4-2-6-3(1-5(4)11)7(12)8(10)13-6/h1-2,8H

InChI Key

XOEOIXKWUHXCNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)OC(C2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one typically involves the bromination and fluorination of benzo[b]furan derivatives. One common method includes the following steps:

    Bromination: The starting material, benzo[b]furan, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 2 and 6 positions of the benzo[b]furan ring.

    Fluorination: The brominated intermediate is then treated with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to introduce a fluorine atom at the 5 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

    Oxidation Reactions: The compound can be oxidized to form different oxidation states. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that could lead to the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Br, 6-Br, 5-F, benzo[b]furanone C₈H₃Br₂FO₂ 310.92 High electrophilicity; potential medicinal/agrochemical intermediate
5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan (8) 5-Br, benzoxazolyl, cyano C₁₂H₆BrN₂O₂ 289.09 Brominated furan with electron-withdrawing groups; used in cross-coupling reactions
Tri-O-methyl-2-benzyl-2-methoxybenzo[b]furan-3(2H)-one (171a) Benzyl, methoxy, O-methyl groups C₂₀H₂₀O₅ 340.37 Photofragmentation under UV light; yields 2-hydroxy-4-methoxybenzoate (16%)
Dihydro-5-heptyl-2(3H)-furanone 5-Heptyl, dihydrofuranone C₁₁H₂₀O₂ 184.28 Lipophilic; used as flavoring agent in food industries
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran 3,4-Br, tetraphenyl C₂₈H₂₀Br₂O 532.27 Steric hindrance from phenyl groups; crystallographic studies

Reactivity and Stability

  • Halogen Effects: The bromine and fluorine atoms in this compound increase its electrophilicity compared to non-halogenated furanones. Fluorine’s strong electron-withdrawing effect enhances resistance to oxidative degradation, while bromine facilitates nucleophilic substitution reactions .
  • Photochemical Behavior: Unlike 2-benzylbenzofuranones (e.g., 171a), which undergo O-C bond cleavage under UV light (300 nm) to yield solvolysis products, the target compound’s halogenation may redirect reactivity toward halogen-retentive pathways, such as radical coupling .
  • Steric and Electronic Effects : The tetraphenyl groups in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran create significant steric hindrance, limiting ring-opening reactions. In contrast, the target compound’s smaller substituents allow for greater synthetic versatility .

Biological Activity

2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one is a synthetic organic compound belonging to the benzo[b]furan family, characterized by its unique halogenated structure. With a molecular formula of C8H3Br2F O2 and a molecular weight of approximately 309.91 g/mol, this compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The compound's structure features:

  • Bromine atoms at the 2 and 6 positions.
  • A Fluorine atom at the 5 position.
  • A Carbonyl group at the 3 position.

This specific arrangement enhances its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves the disruption of microbial cell membranes or inhibition of essential enzymes, which is critical for bacterial survival. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cells. The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM) Reference
HeLa12.5
MCF-715.0
HepG-210.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The halogen substituents enhance binding affinity to enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, influencing downstream signaling pathways critical for cellular function.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL.
  • Anticancer Screening : In another study, various derivatives of benzo[b]furan were synthesized and tested alongside this compound. Results indicated that modifications at the halogen positions could enhance or diminish anticancer activity, emphasizing structure-activity relationships (SAR) in drug design .

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